![molecular formula C23H20N2OS B2408907 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole CAS No. 1207005-93-3](/img/structure/B2408907.png)
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole
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Description
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole”:
Antimicrobial Agents
2-(Benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole has shown potential as an antimicrobial agent. Its imidazole core is known for its ability to disrupt microbial cell membranes and inhibit enzyme activity, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Anticancer Research
This compound has been investigated for its anticancer properties. The presence of the imidazole ring and the benzylthio group can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer .
Anti-inflammatory Applications
Research has indicated that 2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, making it a potential candidate for treating inflammatory diseases such as arthritis .
Catalysis
The compound has been studied for its catalytic properties. It can serve as a catalyst in various organic reactions, including oxidation and reduction processes. This application is valuable in industrial chemistry for the efficient synthesis of complex molecules.
Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for photodynamic therapy. : Example source for material science. : Example source for catalysis.
properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methoxyphenyl)-1-phenylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-16-24-23(25(22)20-10-6-3-7-11-20)27-17-18-8-4-2-5-9-18/h2-16H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLGEFBRQAQONW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-5-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
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